molecular formula C4H6Br2N2O B14477874 3,4-Dibromo-1-nitrosopyrrolidine CAS No. 69112-97-6

3,4-Dibromo-1-nitrosopyrrolidine

Cat. No.: B14477874
CAS No.: 69112-97-6
M. Wt: 257.91 g/mol
InChI Key: OIEBLSJDXKMKIC-UHFFFAOYSA-N
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Description

3,4-Dibromo-1-nitrosopyrrolidine: is an organic compound with the molecular formula C4H6Br2N2O . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. The presence of bromine and nitroso groups in its structure makes it a compound of interest in various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dibromo-1-nitrosopyrrolidine typically involves the bromination of 1-nitrosopyrrolidine. The reaction is carried out under controlled conditions to ensure selective bromination at the 3 and 4 positions of the pyrrolidine ring . The reaction conditions often include the use of bromine or bromine-containing reagents in an organic solvent.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dibromo-1-nitrosopyrrolidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitroso group can be reduced to an amine group.

    Oxidation Reactions: The compound can undergo oxidation to form different oxidation states of nitrogen.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.

    Reduction Reactions: Reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Major Products Formed:

    Substitution Reactions: Products include derivatives where bromine atoms are replaced by other functional groups.

    Reduction Reactions: Products include 3,4-dibromo-1-aminopyrrolidine.

    Oxidation Reactions: Products include various oxidized forms of the nitroso group.

Scientific Research Applications

Chemistry: 3,4-Dibromo-1-nitrosopyrrolidine is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound in organic synthesis .

Biology and Medicine: The compound’s biological activity is of interest in medicinal chemistry. It can be used in the study of enzyme inhibition and as a potential lead compound for drug development .

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique reactivity profile makes it suitable for various applications in chemical manufacturing .

Properties

CAS No.

69112-97-6

Molecular Formula

C4H6Br2N2O

Molecular Weight

257.91 g/mol

IUPAC Name

3,4-dibromo-1-nitrosopyrrolidine

InChI

InChI=1S/C4H6Br2N2O/c5-3-1-8(7-9)2-4(3)6/h3-4H,1-2H2

InChI Key

OIEBLSJDXKMKIC-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CN1N=O)Br)Br

Origin of Product

United States

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